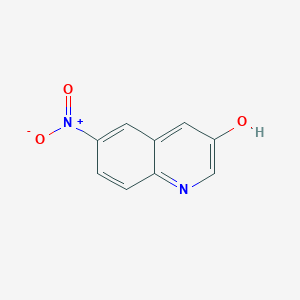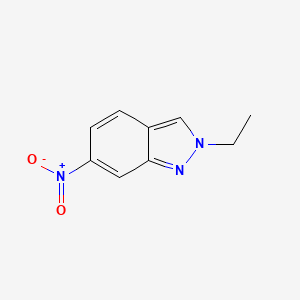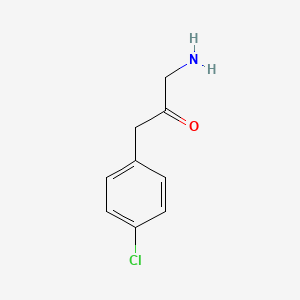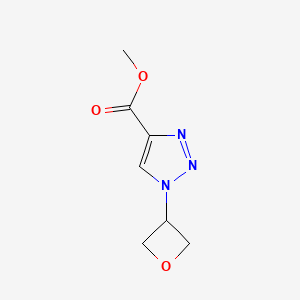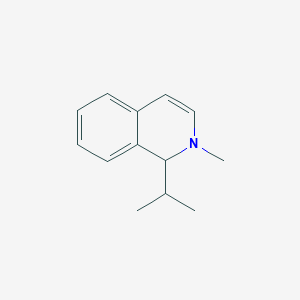
1-Isopropyl-2-methyl-1,2-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-2-methyl-1,2-dihydroisoquinoline is a heterocyclic compound belonging to the isoquinoline family Isoquinolines are known for their presence in various natural products and biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isopropyl-2-methyl-1,2-dihydroisoquinoline can be synthesized through a multicomponent reaction involving isoquinoline, alkyl propiolate, and 1,3-diketones. This reaction proceeds under mild conditions without the need for catalysts . The general procedure involves mixing the acetylenic ester and 1,3-diketones in a solvent like dichloromethane, followed by the addition of isoquinoline at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropyl-2-methyl-1,2-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various functionalized isoquinoline compounds.
Aplicaciones Científicas De Investigación
1-Isopropyl-2-methyl-1,2-dihydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-2-methyl-1,2-dihydroisoquinoline involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific biological context and the derivatives being studied .
Comparación Con Compuestos Similares
1,2-Dihydroisoquinoline: Shares the core structure but lacks the isopropyl and methyl substituents.
Tetrahydroisoquinoline: A fully saturated derivative with different chemical properties.
Isoquinoline: The parent compound without hydrogenation
Uniqueness: 1-Isopropyl-2-methyl-1,2-dihydroisoquinoline is unique due to its specific substituents, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
104860-93-7 |
|---|---|
Fórmula molecular |
C13H17N |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
2-methyl-1-propan-2-yl-1H-isoquinoline |
InChI |
InChI=1S/C13H17N/c1-10(2)13-12-7-5-4-6-11(12)8-9-14(13)3/h4-10,13H,1-3H3 |
Clave InChI |
KOGKOUQWIWWCQF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C2=CC=CC=C2C=CN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



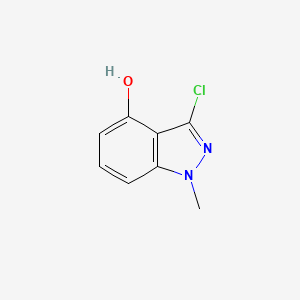

![2-Methoxythieno[3,2-d]pyrimidin-4-ol](/img/structure/B11908613.png)
![6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline](/img/structure/B11908614.png)



